molecular formula C5H6F2O3 B13457706 Ethyl 2,2-difluoro-3-oxopropanoate

Ethyl 2,2-difluoro-3-oxopropanoate

Cat. No.: B13457706
M. Wt: 152.10 g/mol
InChI Key: NSMVUBHLNZQHGP-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-oxopropanoate is an organic compound with the molecular formula C5H6F2O3. This compound is characterized by the presence of two fluorine atoms and a keto group, making it a valuable intermediate in various chemical reactions and applications. Its unique structure imparts distinct chemical properties that are exploited in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoro-3-oxopropanoate can be synthesized through several methods. One common approach involves the Krapcho decarboxylation of this compound, which is promoted by Yb(OTf)3. This reaction generates difluoroenolates, which can then be used in subsequent aldol reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of bench-stable and nonhygroscopic precursors to ensure high yield and purity. The process is designed to be environmentally friendly, often utilizing one-pot reactions to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-oxopropanoate involves its ability to form difluoroenolates through decarboxylation. These enolates can then participate in various chemical reactions, such as aldol reactions, to form complex molecules. The presence of fluorine atoms in the compound enhances its lipophilicity, metabolic stability, and solubility, making it a valuable intermediate in drug design .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-oxopropanoate can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethyl ester group in this compound provides unique reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications and enhances its potential in drug design and development .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c1-2-10-4(9)5(6,7)3-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMVUBHLNZQHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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